molecular formula C9H12FN B1399703 [(5-Fluoro-2-methylphenyl)methyl](methyl)amine CAS No. 1246521-34-5

[(5-Fluoro-2-methylphenyl)methyl](methyl)amine

Cat. No. B1399703
CAS RN: 1246521-34-5
M. Wt: 153.2 g/mol
InChI Key: YZCMFTBGNNGIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Fluoro-2-methylphenyl)methylamine” is a chemical compound with the molecular formula C9H12FN . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(5-Fluoro-2-methylphenyl)methylamine” consists of a fluoro group (F), a methyl group (CH3), and an amine group (NH2) attached to a benzene ring . The molecular weight of the compound is 153.2 .


Physical And Chemical Properties Analysis

“(5-Fluoro-2-methylphenyl)methylamine” is a liquid at room temperature . The storage temperature is not specified .

Scientific Research Applications

1. Chiral Resolution Reagent

(5-Fluoro-2-methylphenyl)methylamine has been utilized as a chiral resolution reagent. (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a related compound, is a synthetic, enantiopure reagent that reacts with various α-chiral primary and secondary amines. This reaction aids in the analysis of scalemic mixtures of amines through regioselective ring-opening, making the compound versatile for the analysis of chiral amines (Rodríguez-Escrich et al., 2005).

2. Synthesis of N-Alkylated Derivatives

The synthesis of N-alkylated derivatives of organic fluorine compounds is another application. A study illustrated the reaction of primary amines with ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate at ambient temperatures to produce β-fluoropyrrole derivatives, demonstrating the compound's role in organic synthesis (Kim et al., 2007).

3. Polymer Electrolytes Synthesis

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reaction, exemplifying its utility in materials science. This reaction provides precise control of cation functionality, integrating guanidinium into stable phenyl rings (Kim et al., 2011).

4. Antitumor Activity

The compound has been implicated in the synthesis of antitumor agents. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide exhibited antitumor activity, inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

5. Synthesis of Fluorescent Molecular Probes

This compound has been used in the efficient and scalable synthesis of 4-carboxy-Pennsylvania Green methyl ester, a hydrophobic building block for fluorescent molecular probes. Such probes are crucial in biological systems studies (Woydziak et al., 2013).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H312, H318, H332, and H335, suggesting that it is harmful if swallowed, in contact with skin, if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCMFTBGNNGIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Fluoro-2-methylphenyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine
Reactant of Route 4
Reactant of Route 4
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.